4-phenyl-2-Piperazinone
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Overview
Description
4-phenyl-2-Piperazinone is a heterocyclic organic compound with the molecular formula C10H12N2O It is a derivative of piperazine, featuring a phenyl group attached to the nitrogen atom at the 4-position and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Reaction with Phenylboronic Acid: 4-phenyl-2-Piperazinone can be synthesized from 2-Piperazinone and Phenylboronic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized versions of the laboratory methods mentioned above. Industrial processes would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-phenyl-2-Piperazinone can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-phenyl-2-hydroxypiperazine.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
4-phenyl-2-Piperazinone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-2-Piperazinone depends on its specific application. In medicinal chemistry, it may act by interacting with various molecular targets such as enzymes or receptors. The phenyl group can enhance binding affinity to hydrophobic pockets in target proteins, while the piperazine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Piperazinone: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
4-phenylpiperazine: Similar structure but lacks the carbonyl group, which can affect its reactivity and binding properties.
Uniqueness
4-phenyl-2-Piperazinone is unique due to the presence of both the phenyl and carbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-phenylpiperazin-2-one |
InChI |
InChI=1S/C10H12N2O/c13-10-8-12(7-6-11-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) |
InChI Key |
GDFOMAWRUIBQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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